molecular formula C16H14BrNO2 B1415839 4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid CAS No. 2094826-56-7

4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid

Cat. No. B1415839
CAS RN: 2094826-56-7
M. Wt: 332.19 g/mol
InChI Key: VUXQFIOAKOEKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid” is a chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 . It’s also known as "1H-Indole-1-butanoic acid, 5-bromo-2,3-dihydro-" .


Molecular Structure Analysis

The molecular structure of “4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid” consists of a bromine atom attached to the 5th carbon of an indole ring, which is further attached to a butyric acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid” such as its melting point, boiling point, and density are not available in the sources I found .

Scientific Research Applications

1. Industrial Process and Synthesis

4-(5-Bromo-2,3-dihydroindol-1-ylmethyl)-benzoic acid is utilized in the industrial synthesis of therapeutic agents. For example, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in the manufacturing of SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).

2. Antibacterial and Antifungal Activities

The compound's derivatives show potential in antibacterial and antifungal applications. A study on the synthesis and biological activity of pyrrole and pyrrolidine compounds from a similar compound, 4-bromo-2-hydroxybenzoic acid hydrazide, indicated significant antibacterial and antifungal activities (Mehta, 2013).

3. Antiviral Activities

Derivatives of this chemical framework have demonstrated antiviral properties. For instance, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid showed distinct activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).

4. Halogen Bonding Interactions

Studies involving bromobenzoic acid derivatives, like 4-bromo-3,5-di(methoxy)benzoic acid, have contributed significantly to understanding halogen bonding interactions in crystal structures. This research is essential for designing materials with specific interaction patterns (Raffo et al., 2016).

5. Electronic Structure Analysis

Research on similar compounds, such as 5-bromo-2-methyl benzoic acid, has provided insights into the electronic structure and molecular electrostatic potential, which are critical in understanding and predicting chemical reactivity and properties (Pramanik et al., 2019).

Safety and Hazards

The safety, risk, hazard, and MSDS of “4-(5-Bromo-2,3-dihydroindol-1-yl)-butyric acid” are not available in the sources I found .

properties

IUPAC Name

4-[(5-bromo-2,3-dihydroindol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c17-14-5-6-15-13(9-14)7-8-18(15)10-11-1-3-12(4-2-11)16(19)20/h1-6,9H,7-8,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXQFIOAKOEKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)Br)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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